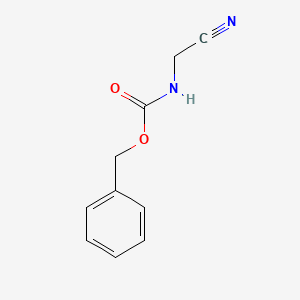
Bencil (cianometil)carbamato
Descripción general
Descripción
Synthesis Analysis
Enantioselective synthesis of benzyl (cyanomethyl)carbamate derivatives has been developed, utilizing iodolactamization as a key step for producing potent CCR2 antagonists. This approach enables the efficient creation of highly functionalized intermediates, essential for subsequent chemical transformations (Campbell et al., 2009).
Molecular Structure Analysis
The vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies, alongside HOMO–LUMO, NBO, NLO, and MEP analysis conducted using DFT calculations, have provided comprehensive insights into the electronic and structural properties of Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate molecules. These studies compare experimental data with theoretical models to elucidate molecular geometries and vibrational spectra, aiding in understanding the molecule's electronic and nonlinear optical properties (Rao et al., 2016).
Chemical Reactions and Properties
The use of the cyanomethyl unit as a protecting group for phenols, primary and secondary amines, and carbamates showcases its utility in organic synthesis. The optimized conditions for the formation and hydrolysis of cyanomethyl-protected groups, especially in the presence of hydrogenolysis-sensitive groups like O- and N-benzyl, highlight its versatility and efficiency in synthetic chemistry (Benarab et al., 1993).
Physical Properties Analysis
The molecular modeling and synthesis of ethyl benzyl carbamates, including those with possible ixodicide activity, illustrate the significance of computational chemistry in predicting and analyzing the physical properties of benzyl (cyanomethyl)carbamate derivatives. These studies involve the optimization of new structures and provide a foundation for the synthesis of compounds with specific biological activities (Hugo et al., 2019).
Aplicaciones Científicas De Investigación
Síntesis de Materiales de Alta Densidad Energética (HEDMs)
El Bencil (cianometil)carbamato se utiliza en la síntesis de compuestos enjaulados como aza- y oxaazaisowurtzitanes. Estos compuestos son precursores de HEDMs como CL-20, que es una sustancia con alta densidad energética utilizada en aplicaciones militares y aeroespaciales. El compuesto facilita la formación de derivados de 2,4,6,8,10,12-hexaazaisowurtzitan, que son cruciales para la síntesis eficiente de CL-20 .
Síntesis Orgánica y Reacciones en Domino
En química orgánica, este compuesto está involucrado en reacciones de condensación catalizadas por ácidos con glioxal. Este proceso es significativo en el estudio de reacciones en domino, donde múltiples reacciones de formación de enlaces ocurren consecutivamente bajo un solo conjunto de condiciones. Ayuda a comprender la formación de compuestos cíclicos y los factores que influyen en estas reacciones .
Desarrollo de Métodos Sintéticos para Heterociclos de Nitrógeno
El this compound juega un papel en el desarrollo de nuevos métodos sintéticos para heterociclos de nitrógeno. Estos heterociclos son estructuralmente diversos y tienen aplicaciones en farmacéuticos, agroquímicos y ciencia de materiales .
Aplicaciones de Inmunoensayo
El compuesto se utiliza en aplicaciones de inmunoensayo, particularmente en la inmovilización de anticuerpos sobre soportes sólidos. Esto es crucial para el desarrollo de inmunoensayos automatizados, que se utilizan para la detección de una amplia gama de analitos en el diagnóstico clínico .
Estudios de Actividad Inhibitoria
En la investigación bioquímica, los derivados de this compound se han estudiado por su actividad inhibitoria hacia enzimas como acetilcolinesterasa (AChE) y butirilcolinesterasa (BChE). Estos estudios son importantes para el desarrollo de tratamientos para enfermedades como el Alzheimer .
Safety and Hazards
Benzyl (cyanomethyl)carbamate should be handled with care to avoid dust formation and inhalation of vapors. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of accidental release, it should be swept up and kept in suitable, closed containers for disposal .
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl N-(cyanomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUXKEFDAGQPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288213 | |
| Record name | Benzyl Cyanomethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3589-41-1 | |
| Record name | 3589-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl Cyanomethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Benzyloxycarbonyl)-2-aminoacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)
